3-Methyl-7,8-dihydroquinolin-5(6H)-one
Overview
Description
3-Methyl-7,8-dihydroquinolin-5(6H)-one is a chemical compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aniline derivatives and β-ketoesters, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often involve heating the mixture to facilitate the formation of the quinolinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce more saturated compounds.
Scientific Research Applications
3-Methyl-7,8-dihydroquinolin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinolin-4-one: Another member of the quinolinone family with different substitution patterns.
7,8-Dihydroquinolin-5(6H)-one: Lacks the methyl group at the 3-position.
3-Methylquinolin-4-one: Similar structure but with different ring saturation.
Uniqueness
3-Methyl-7,8-dihydroquinolin-5(6H)-one is unique due to its specific substitution pattern and ring saturation, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
3-Methyl-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound recognized for its diverse biological activities. Structurally, it features a quinoline framework with a methyl group at the third position and a carbonyl group at the fifth position. This unique arrangement contributes to its reactivity and potential therapeutic applications.
- Molecular Formula : C₁₁H₉N₁O
- Molecular Weight : Approximately 175.20 g/mol
Biological Activities
Research has highlighted several key biological activities associated with this compound:
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Antimicrobial Activity :
- Studies have shown that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus ATCC 29213. For instance, one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of less than 0.0625 μg/mL against these strains, indicating potent antibacterial properties .
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Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. This inhibition suggests potential therapeutic roles in diseases related to those pathways, such as metabolic disorders and cancers.
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Cytotoxicity :
- Preliminary cytotoxicity assays indicate that certain derivatives of this compound can induce apoptosis in cancer cell lines, positioning them as candidates for anticancer drug development.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by structural modifications. The following table summarizes some related compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7,8-Dihydroquinolin-5(6H)-one | Lacks methyl substitution at the third position | Serves as a baseline for comparing methylated variants |
4-Methyl-7,8-dihydroquinolin-5(6H)-one | Methyl group at the fourth position | May exhibit different biological activity patterns |
2-Methyl-7,8-dihydroquinolin-5(6H)-one | Methyl group at the second position | Variations in reactivity and biological properties |
Case Study 1: Antibacterial Efficacy
A recent study evaluated various derivatives of this compound for their antibacterial activity. The most effective derivative was found to have an MIC of <0.0625 μg/mL against MRSA, significantly outperforming traditional antibiotics like tiamulin .
Case Study 2: Cytotoxicity Assessment
In vitro studies on cancer cell lines demonstrated that specific derivatives could induce cell death through apoptosis mechanisms. The findings suggest that these compounds may serve as lead candidates for further development in cancer therapy.
Properties
IUPAC Name |
3-methyl-7,8-dihydro-6H-quinolin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPNDGIYIIKFLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344224 | |
Record name | 3-Methyl-7,8-dihydroquinolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60247-70-3 | |
Record name | 3-Methyl-7,8-dihydroquinolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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